molecular formula C9H10O2 B3331304 4-(1-Hydroxyethyl)benzaldehyde CAS No. 80463-21-4

4-(1-Hydroxyethyl)benzaldehyde

Cat. No.: B3331304
CAS No.: 80463-21-4
M. Wt: 150.17 g/mol
InChI Key: KPQCYFPPETYXOG-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)benzaldehyde is an organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.1745 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a hydroxyethyl group at the para position. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(1-Hydroxyethyl)benzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-(1-hydroxyethyl)toluene using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the reduction of 4-acetylbenzaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For example, the catalytic hydrogenation of 4-acetylbenzaldehyde in the presence of a palladium catalyst can yield this compound with high efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products Formed:

Comparison with Similar Compounds

  • 4-(1-Hydroxyethyl)benzonitrile
  • 4-(1-Hydroxyethyl)benzyl alcohol
  • 4-(1-Hydroxyethyl)benzene

Comparison: 4-(1-Hydroxyethyl)benzaldehyde is unique due to the presence of both an aldehyde and a hydroxyethyl group, which imparts distinct reactivity and properties compared to its analogs. For example, 4-(1-Hydroxyethyl)benzonitrile lacks the aldehyde group, resulting in different chemical behavior and applications . Similarly, 4-(1-Hydroxyethyl)benzyl alcohol has a hydroxyl group instead of an aldehyde, affecting its reactivity in reduction and oxidation reactions .

Properties

IUPAC Name

4-(1-hydroxyethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-7,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQCYFPPETYXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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